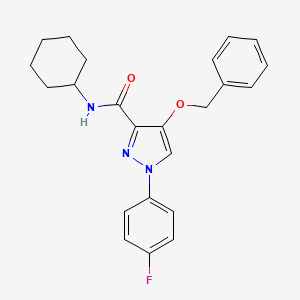
4-(benzyloxy)-N-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Typically, such syntheses involve reactions like nucleophilic substitution, amide coupling, or cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the benzyloxy group might undergo reactions with strong bases or nucleophiles, while the carboxamide group could participate in reactions with acids or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, its solubility would depend on its polarity, its melting and boiling points would depend on the strength of intermolecular forces, and its reactivity would depend on the nature of its functional groups .Wissenschaftliche Forschungsanwendungen
Development of Fluorine-18-labeled Antagonists
Research indicates the synthesis of fluorinated derivatives, including structures similar to 4-(benzyloxy)-N-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, for the development of fluorine-18-labeled 5-HT1A antagonists. These compounds, through radiolabeling with fluorine-18, have been evaluated for biological properties in rats. Specifically, the study delves into the pharmacokinetic properties, specific binding ratios, and potential for assessing dynamic changes in serotonin levels or providing quantification for static measurement of 5-HT1A receptor distribution (Lang et al., 1999).
Heterocyclic Synthesis
Another research avenue involves the use of similar compounds in heterocyclic synthesis, highlighting the reactivity towards various nitrogen nucleophiles to yield a range of derivatives. This demonstrates the compound's versatility in contributing to the synthesis of new heterocyclic structures, which can have implications in drug design and development (Mohareb et al., 2004).
Functionalization Reactions
Further exploration includes experimental and theoretical studies on the functionalization reactions of compounds with a similar base structure. This research offers insight into the mechanism of these reactions, potentially providing a foundation for the development of novel compounds with enhanced biological or chemical properties (Yıldırım et al., 2005).
Synthesis and Characterization for Biological Activity
The synthesis and characterization of N-(ferrocenylmethyl)benzene-carboxamide derivatives reveal insights into the cytotoxic effects on breast cancer cell lines. This underscores the potential therapeutic applications of compounds with similar structures, emphasizing the importance of structural modifications to enhance biological activity (Kelly et al., 2007).
Antiviral and Antiproliferative Activities
Research has also focused on the synthesis of novel compounds for the evaluation of antiviral and antiproliferative activities. Such studies are crucial for identifying potential new treatments for viral infections and cancer, showcasing the compound's role in the ongoing search for effective therapeutics (Hebishy et al., 2020).
Wirkmechanismus
Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules. If it’s a reagent in a chemical reaction, its mechanism would involve the transformation of its functional groups .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research might focus on improving its efficacy or reducing its side effects. If it’s a reagent, future research might aim to find new reactions it can participate in or ways to make its production more efficient .
Eigenschaften
IUPAC Name |
N-cyclohexyl-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c24-18-11-13-20(14-12-18)27-15-21(29-16-17-7-3-1-4-8-17)22(26-27)23(28)25-19-9-5-2-6-10-19/h1,3-4,7-8,11-15,19H,2,5-6,9-10,16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFLXXVJIRTKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
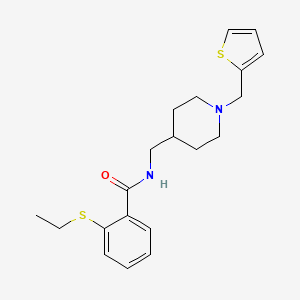
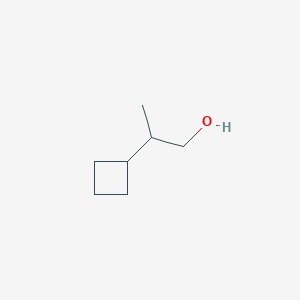
![5-(3-methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2716844.png)
![4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2716845.png)
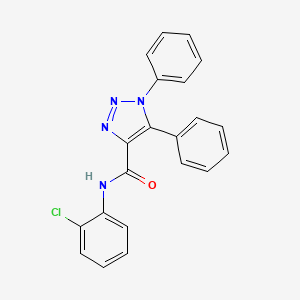
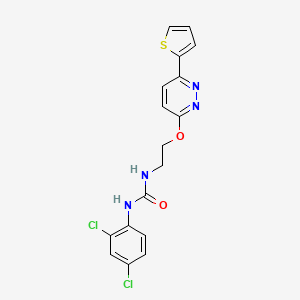


![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2716856.png)
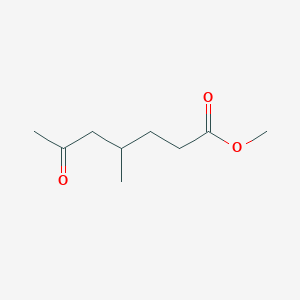
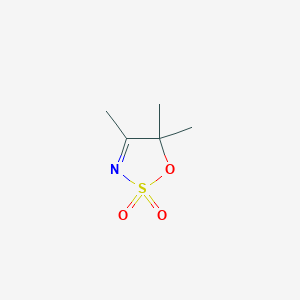
![N-((2-morpholinopyrimidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2716860.png)
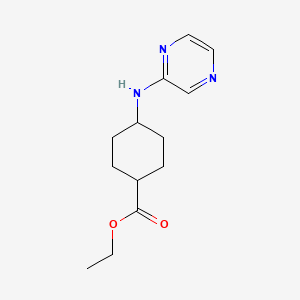
![(3,5-Dimethylphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2716863.png)
